2,6Dibromo 4(4tertbutylphenoxy)nitrosobenzene
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Overview
Description
1,3-Dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene is an organic compound with a complex structure that includes bromine, tert-butyl, phenoxy, and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific solvents and temperature control to achieve the desired products.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromine atoms and phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-(tert-butyl)benzene: Shares the bromine and tert-butyl groups but lacks the phenoxy and nitroso groups.
1-Bromo-4-tert-butylbenzene: Contains a single bromine atom and tert-butyl group but lacks the phenoxy and nitroso groups.
Uniqueness
1,3-Dibromo-5-[4-(tert-butyl)phenoxy]-2-nitrosobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and nitroso groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15Br2NO2 |
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Molecular Weight |
413.10 g/mol |
IUPAC Name |
1,3-dibromo-5-(4-tert-butylphenoxy)-2-nitrosobenzene |
InChI |
InChI=1S/C16H15Br2NO2/c1-16(2,3)10-4-6-11(7-5-10)21-12-8-13(17)15(19-20)14(18)9-12/h4-9H,1-3H3 |
InChI Key |
LAKPZLKGSVCHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)N=O)Br |
Origin of Product |
United States |
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